1-Biphenyl-2-yl-3-cyclohexylthiourea
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Overview
Description
1-Biphenyl-2-yl-3-cyclohexylthiourea is a thiourea derivative known for its unique structural properties and diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Biphenyl-2-yl-3-cyclohexylthiourea typically involves the reaction of biphenyl-2-ylamine with cyclohexyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Biphenyl-2-yl-3-cyclohexylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl or cyclohexyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl or cyclohexyl derivatives.
Scientific Research Applications
1-Biphenyl-2-yl-3-cyclohexylthiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Biphenyl-2-yl-3-cyclohexylthiourea primarily involves its interaction with enzyme active sites. The thiourea group forms hydrogen bonds with amino acid residues in the enzyme, inhibiting its activity. This interaction is crucial for its role as an enzyme inhibitor, particularly against cholinesterases .
Comparison with Similar Compounds
Similar Compounds
- 1-Isobutyl-3-cyclohexylthiourea
- 1-tert-Butyl-3-cyclohexylthiourea
- 1-(3-Chlorophenyl)-3-cyclohexylthiourea
- 1-(1,1-Dibutyl)-3-phenylthiourea
- 1-(2-Chlorophenyl)-3-phenylthiourea
- 1-(4-Chlorophenyl)-3-phenylthiourea
Uniqueness
1-Biphenyl-2-yl-3-cyclohexylthiourea stands out due to its biphenyl moiety, which imparts unique electronic and steric properties. This makes it particularly effective as an enzyme inhibitor and a fluorescent sensor, distinguishing it from other thiourea derivatives .
Properties
IUPAC Name |
1-cyclohexyl-3-(2-phenylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c22-19(20-16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWHKNNLIBMZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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